1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea

Catalog No.
S3921526
CAS No.
M.F
C21H20N2O2S
M. Wt
364.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea

Product Name

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(4-phenoxyphenyl)thiourea

Molecular Formula

C21H20N2O2S

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C21H20N2O2S/c1-24-20-9-5-6-16(14-20)15-22-21(26)23-17-10-12-19(13-11-17)25-18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H2,22,23,26)

InChI Key

HOUSSXVURHJNPR-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)CNC(=S)NC2=CC=C(C=C2)OC3=CC=CC=C3

Description

The exact mass of the compound N-(3-methoxybenzyl)-N'-(4-phenoxyphenyl)thiourea is 364.12454906 g/mol and the complexity rating of the compound is 420. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea is an organic compound characterized by its thiourea functional group, which is connected to a methoxybenzyl and a phenoxyphenyl moiety. This compound has garnered attention due to its potential applications in medicinal chemistry and biological research. The structure can be represented as follows:

  • Chemical Formula: C18_{18}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight: Approximately 318.41 g/mol
  • CAS Number: 477330-90-8

The presence of both methoxy and phenoxy groups contributes to the compound's solubility and reactivity, making it a valuable candidate for further study in various

Typical of thioureas, including:

  • Nucleophilic Substitution: The thiourea nitrogen can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Decomposition: Under certain conditions, thioureas can decompose to form isothiocyanates and amines.
  • Formation of Metal Complexes: Thioureas can coordinate with metal ions, forming stable complexes that may exhibit unique properties.

These reactions are crucial for understanding the reactivity of the compound in synthetic chemistry and its potential applications in catalysis or material science.

The biological activity of 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has been explored in various studies, indicating potential pharmacological properties:

  • Anticancer Activity: Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, possibly through mechanisms involving apoptosis or cell cycle arrest.
  • Enzyme Inhibition: The compound has shown promise as an inhibitor of specific enzymes, which could be beneficial in developing therapeutic agents targeting metabolic pathways.
  • Anti-inflammatory Effects: Some research indicates that it may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Synthesis of 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea typically involves multi-step organic reactions:

  • Formation of Thiourea: The initial step often includes the reaction between a suitable isothiocyanate and an amine derivative.
  • Substitution Reactions: The methoxybenzyl and phenoxyphenyl groups are introduced through nucleophilic substitution reactions.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

These methods highlight the versatility of thiourea derivatives in organic synthesis.

1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea has several applications:

  • Pharmaceutical Development: Its potential as an anticancer agent makes it relevant in drug discovery programs.
  • Biochemical Research: Used as a tool compound to study enzyme inhibition and other biological processes.
  • Material Science: Potential applications in creating novel materials due to its unique chemical structure.

Interaction studies involving 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea focus on its binding affinity with various biological targets:

  • Protein Binding Studies: Investigations into how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Receptor Modulation: Studies assessing its effects on receptor activity can reveal its potential therapeutic uses.

These studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural features with 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea. Here are some similar compounds:

Compound NameStructural FeaturesNotable Differences
1-(2-Methoxybenzyl)-3-(4-chlorophenyl)thioureaContains a chlorophenyl group instead of phenoxyMay exhibit different biological activities
1-(4-Methoxybenzyl)-3-(4-nitrophenyl)thioureaFeatures a nitrophenyl groupLikely has enhanced reactivity due to nitro group
1-(3-Hydroxybenzyl)-3-(4-methylphenyl)thioureaHydroxy group instead of methoxyPotentially different solubility properties

The uniqueness of 1-(3-Methoxybenzyl)-3-(4-phenoxyphenyl)thiourea lies in its specific combination of methoxy and phenoxy groups, which may influence its solubility, reactivity, and biological activity compared to these similar compounds.

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

364.12454906 g/mol

Monoisotopic Mass

364.12454906 g/mol

Heavy Atom Count

26

Dates

Last modified: 04-15-2024

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